molecular formula C9H6BrCl2NO B1382752 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1616289-35-0

7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1382752
CAS No.: 1616289-35-0
M. Wt: 294.96 g/mol
InChI Key: SLDUAUANOWLKTP-UHFFFAOYSA-N
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Description

7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms into the isoquinoline ring.

    Cyclization: Formation of the dihydroisoquinoline structure through cyclization reactions.

    Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms can undergo nucleophilic or electrophilic substitution reactions.

    Oxidation/Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Formation of ring structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation/reduction reactions can produce different functionalized isoquinolines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one exhibit significant anticancer properties. Isoquinoline derivatives are known to interact with biological targets that are critical in cancer progression. A study demonstrated that modifications on the isoquinoline scaffold can enhance cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.

Neuroprotective Effects
The compound's structure allows it to potentially interact with neurotransmitter systems, making it a candidate for neuroprotective studies. Isoquinolines have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The specific bromo and chloro substitutions may enhance its ability to cross the blood-brain barrier, which is crucial for central nervous system applications.

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as an important building block in the synthesis of more complex organic molecules. Its reactive sites allow for further functionalization and derivatization, which can lead to the development of novel compounds with tailored biological activities.

Pharmaceutical Intermediates
The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its unique chemical properties facilitate the formation of various derivatives that may possess enhanced pharmacological profiles.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of isoquinoline derivatives, including those with similar substitutions as this compound, showed promising results against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Properties

In a neuroprotection study involving animal models of Parkinson's disease, derivatives of isoquinoline were evaluated for their ability to mitigate dopaminergic neuron loss. The findings suggested that compounds with bromine and chlorine substituents exhibited enhanced protective effects compared to their unsubstituted counterparts.

Mechanism of Action

The mechanism of action of 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Influencing biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorine substituents.

    5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine substituent.

    Isoquinoline: The parent compound without any halogen substituents.

Uniqueness

The presence of both bromine and chlorine atoms in 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one may confer unique chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications in research and industry.

Biological Activity

7-Bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1616289-35-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C9H6BrCl2NO
  • Molecular Weight : 294.96 g/mol
  • Purity : Typically ≥95% in commercial preparations .

Recent studies have highlighted several mechanisms through which this compound exhibits its biological effects:

  • Dual Inhibition : The compound acts as a dual inhibitor of EZH2 and HSP90, which are critical in cancer cell proliferation and survival. It has been shown to increase apoptosis-related gene expression while decreasing genes associated with cell cycle progression, particularly at the M phase .
  • Reactive Oxygen Species (ROS) Modulation : It suppresses the ROS catabolism pathway, leading to enhanced cell death in glioblastoma multiforme (GBM) cells that are resistant to traditional therapies like temozolomide (TMZ) .
  • In Vivo Efficacy : In experimental models, this compound has demonstrated significant anti-tumor efficacy against GBM xenografts, suggesting its potential as a therapeutic agent in oncology .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
Apoptosis Induction Increases expression of apoptosis-related genes; decreases M phase-related gene expression.
Cell Cycle Arrest Induces cell cycle arrest at the M phase in cancer cells.
Anti-Tumor Activity Demonstrates significant efficacy in reducing tumor growth in GBM models.
ROS Suppression Suppresses ROS pathways leading to increased cancer cell death.

Study 1: Dual Inhibition in GBM

In a pivotal study published in the Journal of Medicinal Chemistry, researchers explored the dual inhibition properties of this compound on EZH2 and HSP90. The study revealed that treatment with this compound led to a marked reduction in tumor size and improved survival rates in mice bearing TMZ-resistant GBM tumors .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound influences cellular pathways. The findings indicated a significant alteration in gene expression profiles associated with cell survival and proliferation, supporting its role as a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

7-bromo-5,8-dichloro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrCl2NO/c10-5-3-6(11)4-1-2-13-9(14)7(4)8(5)12/h3H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUAUANOWLKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212173
Record name 7-Bromo-5,8-dichloro-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616289-35-0
Record name 7-Bromo-5,8-dichloro-3,4-dihydro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616289-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5,8-dichloro-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (253e, 40 g, 0.186 mol) in concentrated sulfuric acid (200 mL) at 60° C. was added N-bromosuccinimide (49.7 g, 0.279 mol) in portions. Stirring was continued at 60° C. for 2 hours, then more N-bromosuccinimide (5 g. 28 mmol) was added. After stirring at 60° C. for 1 hour more, the mixture was poured onto ice water (500 mL), then extracted with dichloromethane (3×500 mL). The combined organic extracts were washed with saturated aqueous sodium chloride solution (800 mL), dried over sodium sulfate, and concentrated in vacuo. The residue was stirred in ethyl acetate (40 mL) and petroleum ether (20 mL), and the resulting solids collected by filtration and dried under vacuum to give 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (253f, 41 g, 75% yield) as an off-white solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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